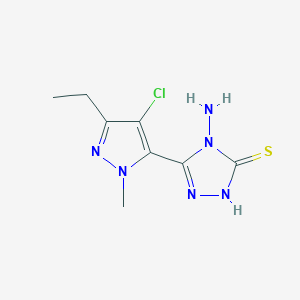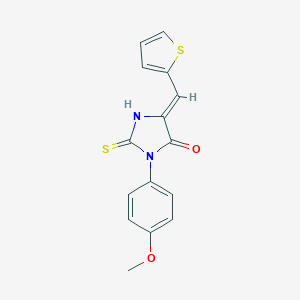
3-(4-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-4-imidazolidinone is a member of imidazolidines.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research has shown that derivatives of 5-imino-4-thioxo-2-imidazolidinone, a category to which the compound belongs, exhibit significant antibacterial and antifungal activities. These compounds, with various aromatic substituents, have been synthesized and tested for their microbial activities, showing promising results against different bacterial and fungal strains. The antimicrobial activity of these derivatives is a key area of interest in scientific research, contributing to the development of new pharmaceutical compounds (Ammar et al., 2016).
Synthesis and Characterization for Biological Activity
The synthesis and characterization of novel compounds containing imidazolidinone, similar to the compound , have been explored. These synthesized compounds have been screened against various bacterial strains, exhibiting moderate to weak antibacterial activity, indicating their potential use in medicinal chemistry (Muhsen et al., 2017).
Electrosynthesis for Biological Activity
The electrogenerated base synthesis of 3-benzyl-5-imino-4-thioxo-2-imidazolidinones has been researched, demonstrating the effectiveness of this method for producing compounds with biological activity. This research opens up new pathways for the synthesis of imidazolidinone derivatives with potential biological applications (Sbei et al., 2015).
Potential in Synthesis of Other Organic Compounds
The compound has shown its utility in the synthesis of other organic compounds, such as 2-alkylthio-3-alkyl-5-arylmethylidene4H-imidazol-4-ones. This demonstrates its versatility as a building block in organic synthesis, contributing to the development of new organic molecules with potential applications in various fields (Sun et al., 2006).
Fungicidal Activities
Some derivatives of 2-alkylthio-5-phenylmethylene-4H-imidazol-4-ones, which are related to the compound , have shown promising fungicidal activities. This finding suggests potential applications of these compounds in agriculture and pharmaceuticals as fungicides (Ding et al., 2004).
Synthesis of Thiazolidinone Derivatives
Research has also focused on the synthesis of novel thiazolidinone derivatives using the compound as a core building block. These derivatives have shown potential in medicinal chemistry, particularly for their antitumor and antiviral activities (Atamanyuk et al., 2014).
Propiedades
Nombre del producto |
3-(4-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C15H12N2O2S2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)17-14(18)13(16-15(17)20)9-12-3-2-8-21-12/h2-9H,1H3,(H,16,20)/b13-9- |
Clave InChI |
OVQGUZGGWJZSBV-LCYFTJDESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




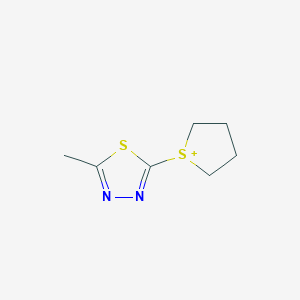
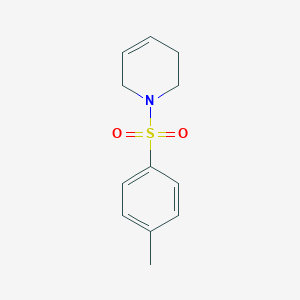

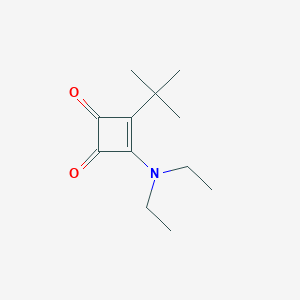
![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)

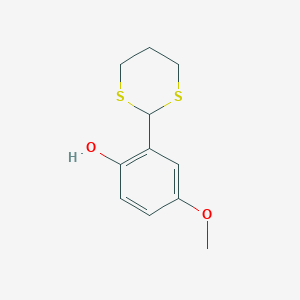
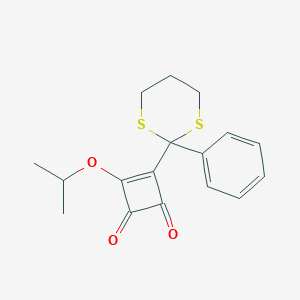
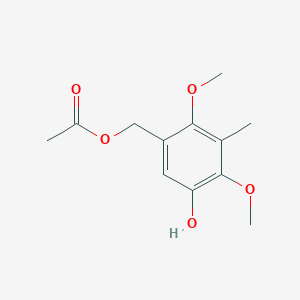
![3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303392.png)
![Cyclobuta[e][1,3]benzodioxole-6,7-dione](/img/structure/B303394.png)
